![molecular formula C24H21N3O5S B2533848 methyl 2-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 865591-94-2](/img/structure/B2533848.png)
methyl 2-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a furan ring, a quinoline ring, a cyano group, a sulfanyl group, an acetyl group, and an amino group. These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and quinoline rings would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the cyano group could undergo nucleophilic substitution reactions, and the sulfanyl group could engage in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polar functional groups, and its stability could be influenced by the aromatic rings .Scientific Research Applications
- Synthesis Methods : Cyanoacetamides can be synthesized through various methods:
Anticancer Properties
One specific compound related to our target structure is “2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole.” Researchers have explored this compound as a novel anticancer agent. It exhibits low nanomolar or subnanomolar inhibition of cell growth and inhibits tubulin polymerization .
Analgesic Activity
In another study, hybrid molecules containing 2-furyl and partially saturated pyridine fragments were synthesized based on the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds. These compounds were tested in vivo for analgesic activity in rats using the orofacial trigeminal pain test .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, leading to a range of biological activities .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of protein function, or alteration of cellular processes .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors such as ph, temperature, and presence of other molecules can significantly influence the action of similar compounds .
properties
IUPAC Name |
methyl 2-[[2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-31-24(30)14-6-2-3-7-16(14)26-20(29)13-33-23-15(12-25)21(19-10-5-11-32-19)22-17(27-23)8-4-9-18(22)28/h2-3,5-7,10-11,21,27H,4,8-9,13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHIOOSKALOWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.